N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-20-25-23(31-26-20)16-13-22(29)27(18-11-7-5-9-15(16)18)14-21(28)24-17-10-6-8-12-19(17)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYULSJOEZKGIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. Its unique structure incorporates both oxadiazole and quinoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-ethoxyphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide. It has a molecular formula of C23H22N4O4 and a molecular weight of 418.453 g/mol. The structure features an ethoxyphenyl group linked to an oxadiazole and a quinoline derivative, contributing to its biological activity.
The mechanism of action for this compound involves interactions with specific biological targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease pathways, although detailed studies are required to elucidate these mechanisms fully.
Antiproliferative Activity
Studies have shown that compounds containing quinoline and oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar derivatives have been reported to have GI50 values (the concentration required to inhibit cell growth by 50%) as low as 35.1 µM in specific cancer types .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles possess antimicrobial properties. The incorporation of the oxadiazole ring in the structure may enhance its efficacy against bacterial and fungal pathogens .
Case Studies
-
Anticancer Studies : A study investigated the antiproliferative effects of various quinoline and oxadiazole derivatives. The results indicated that compounds similar to this compound displayed substantial cytotoxicity against breast and lung cancer cell lines.
Compound Cell Line GI50 (µM) Compound A MCF7 (Breast) 35.1 Compound B A549 (Lung) 42.0 - Antimicrobial Activity : In another study focusing on the antimicrobial effects of oxadiazole derivatives, N-(2-ethoxyphenyl)-substituted compounds showed promising results against Staphylococcus aureus and Escherichia coli strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-Ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine | Similar structure but different substituents | Moderate antiproliferative activity |
| Other Oxadiazole Derivatives | Varying substituents on the oxadiazole ring | Broad-spectrum antimicrobial activity |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : Yields for analogs range from 28% () to 86.6% (), suggesting the target’s synthesis may require optimization for scalability .
- Physical Properties : Melting points for triazole-acetamides (: 156–227°C) indicate crystallinity, which the target compound may share, aiding purification .
- Activity Trends : Oxadiazole-containing compounds consistently show antiviral and enzyme-inhibitory profiles, positioning the target as a candidate for similar applications .
Preparation Methods
Formation of 2-Oxoquinoline Intermediate
The synthesis typically begins with constructing the 2-oxoquinoline core. A widely adopted approach involves cyclocondensation of anthranilic acid derivatives with ketones or aldehydes. For instance, anthranilic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to yield 4-methyl-2-oxo-1,2-dihydroquinoline. Alternatively, N-substituted anthranilic acid derivatives undergo cyclization with DMF-dimethylacetal to form 3-cyano-4-oxoquinoline intermediates.
Key reaction :
$$
\text{Anthranilic acid} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 120°C}} 4\text{-Methyl-2-oxoquinoline}
$$
Yield: 68–72%.
N-Alkylation with Acetamide Side Chain
Bromoacetamide Preparation
N-(2-Ethoxyphenyl)-2-bromoacetamide is synthesized by reacting 2-ethoxyaniline with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure :
Nucleophilic Substitution on Quinolinone
The quinolinone nitrogen undergoes alkylation with the bromoacetamide derivative using potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60°C.
Optimized protocol :
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinoline (1 equiv), N-(2-ethoxyphenyl)-2-bromoacetamide (1.2 equiv), K$$2$$CO$$3$$ (2 equiv), DMF, 60°C, 12 h.
- Yield: 65–70%.
Critical parameters :
- Phase-transfer catalysts (e.g., benzyltributylammonium chloride) improve reaction efficiency.
- Excess K$$2$$CO$$3$$ ensures complete deprotonation of the quinolinone NH.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol yields analytically pure material (mp 240–242°C).
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-$$d6$$): δ 8.17 (d, $$J = 7.2$$ Hz, 1H, quinolinone H-5), 7.92 (d, $$J = 7.6$$ Hz, 1H, H-8), 4.19 (s, 2H, CH$$2$$CO), 1.42 (t, $$J = 7.0$$ Hz, 3H, OCH$$2$$CH$$3$$).
- IR (KBr): 1675 cm$$^{-1}$$ (C=O, quinolinone), 1620 cm$$^{-1}$$ (C=N, oxadiazole).
Alternative Synthetic Routes
Hydrazide Cyclization Approach
An alternative method involves condensing 4-(hydrazinecarbonyl)-2-oxoquinoline with ethyl propionimidate hydrochloride in ethanol under reflux.
Reaction scheme :
$$
\text{4-(Hydrazinecarbonyl)-2-oxoquinoline} + \text{Ethyl propionimidate} \xrightarrow{\text{EtOH, reflux}} \text{Target compound}
$$
Yield: 60–68%.
One-Pot Oxadiazole Formation
Recent advances demonstrate one-pot synthesis using microwave irradiation:
- 4-Cyano-2-oxoquinoline, hydroxylamine, propionic acid, and POCl$$_3$$ irradiated at 100°C for 30 min, followed by N-alkylation.
- Total yield: 58%.
Industrial-Scale Considerations
Green Chemistry Modifications
Process Optimization
- Continuous flow synthesis : Microreactor systems enhance oxadiazole cyclization efficiency (20% yield increase vs. batch).
- Quality control : HPLC purity >99% achieved using C18 reverse-phase columns (mobile phase: MeCN/H$$_2$$O, 70:30).
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,2,3-oxadiazole formation is minimized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
